molecular formula C7H12O3 B14424139 Methyl 4-hydroxyhex-2-enoate CAS No. 84477-14-5

Methyl 4-hydroxyhex-2-enoate

Cat. No.: B14424139
CAS No.: 84477-14-5
M. Wt: 144.17 g/mol
InChI Key: OJSUVKLSWRWMJO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyhex-2-enoate is an organic compound with the molecular formula C7H12O3 It is a derivative of hexenoic acid, featuring a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-2-enoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 4-oxohex-2-enoate

    Reduction: Methyl 4-hydroxyhexanol

    Substitution: Various substituted esters depending on the reagent used

Scientific Research Applications

Methyl 4-hydroxyhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its role in chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or as a reactant in organic synthesis.

Comparison with Similar Compounds

Methyl 4-hydroxyhex-2-enoate can be compared to other similar compounds, such as:

    Methyl 4-hydroxyhexanoate: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    Methyl 4-oxohex-2-enoate: An oxidized form of this compound, with a carbonyl group replacing the hydroxyl group.

    Methyl 4-hydroxyhex-2-ynoate: Contains a triple bond instead of a double bond, leading to distinct chemical properties and reactivity.

Properties

CAS No.

84477-14-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 4-hydroxyhex-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h4-6,8H,3H2,1-2H3

InChI Key

OJSUVKLSWRWMJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC(=O)OC)O

Origin of Product

United States

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